

bpV(phen) molecular weight and formula

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Compound of Interest

Compound Name: bpV(phen)(PotassiumHydrate)

Cat. No.: B15133839

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In-Depth Technical Guide to bpV(phen)

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the core technical aspects of bpV(phen), a potent inhibitor of protein tyrosine phosphatases. This document details its chemical properties, biological activity, and practical applications in experimental settings.

Core Compound Characteristics

Potassium bisperoxo(1,10-phenanthroline)oxovanadate(V), commonly abbreviated as bpV(phen), is a well-established tool compound in cell biology and pharmacology. Its primary mechanism of action is the inhibition of protein tyrosine phosphatases (PTPs), with a particular potency against Phosphatase and Tensin Homolog (PTEN).

There is some variation in the reported molecular formula and weight of bpV(phen), largely due to its existence in both anhydrous and hydrated forms. For clarity, both are presented below.

Parameter	Anhydrous	Hydrated (General)	Trihydrate	PubChem Hydrated Form
Molecular Formula	C12H8KN2O5V[1]	KVO5C12H8N2 · xH2O[2]	C12H14KN2O8V [3]	C12H19KN2O8V [4]
Molecular Weight (g/mol)	350.24[2][5][6]	Varies with water content	404.29[3]	409.33[4]
CAS Number	42494-73-5[1][2]	42494-73-5[1][2]	171202-16-7[3]	42494-73-5



Biological Activity and Quantitative Data

bpV(phen) is recognized for its insulin-mimetic properties and its ability to modulate key cellular signaling pathways through the inhibition of PTPs. Its most prominent target is PTEN, a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, bpV(phen) leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of Akt and its downstream effectors. This modulation of the PI3K/Akt pathway has profound effects on cell survival, growth, and proliferation.

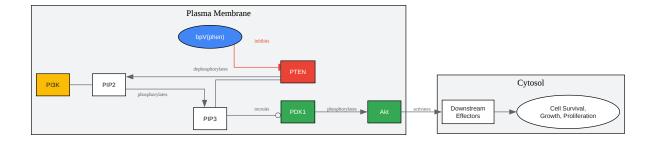
The inhibitory potency of bpV(phen) has been quantified against several phosphatases, highlighting its selectivity.

Target Phosphatase	IC50 (nM)
PTEN	38[2]
РТР-β	343[2]
PTP-1B	920[2]

Signaling Pathway Modulation

The primary signaling cascade affected by bpV(phen) is the PI3K/Akt pathway. Inhibition of PTEN by bpV(phen) disrupts the dephosphorylation of PIP3, leading to its accumulation at the plasma membrane and subsequent activation of downstream signaling.





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bpV(phen) inhibits PTEN, leading to Akt activation.

Experimental Protocols

The following are representative protocols for the use of bpV(phen) in common experimental settings. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro PTEN Inhibition Assay (Colorimetric)

This protocol provides a framework for measuring the direct inhibitory effect of bpV(phen) on PTEN activity using a colorimetric phosphatase assay.

Materials:

- Recombinant human PTEN enzyme
- Phosphatase substrate (e.g., DiFMUP)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
- bpV(phen) stock solution (e.g., 1 mM in water)



· Microplate reader

Procedure:

- Prepare serial dilutions of bpV(phen) in the assay buffer to achieve a range of desired concentrations.
- In a 96-well plate, add the bpV(phen) dilutions.
- Add the recombinant PTEN enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the phosphatase substrate to each well.
- Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
- Continue to take readings at regular intervals to monitor the reaction kinetics.
- Calculate the rate of substrate conversion for each bpV(phen) concentration and determine the IC50 value.

Cell Culture Treatment and Western Blot for p-Akt

This protocol outlines the treatment of cultured cells with bpV(phen) to assess its effect on the phosphorylation of Akt.

Materials:

- · Adherent cells cultured in appropriate media
- bpV(phen) stock solution (e.g., 1 mM in water)
- Serum-free media
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit



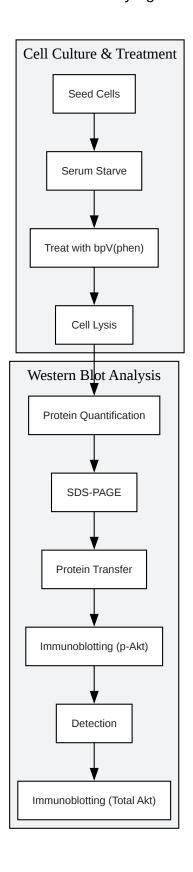
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Starve the cells in serum-free media for a specified period (e.g., 4-6 hours) to reduce basal Akt phosphorylation.
- Treat the cells with various concentrations of bpV(phen) for the desired time (e.g., 30 minutes).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.



• Strip the membrane and re-probe with an antibody against total Akt for normalization.



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Workflow for analyzing p-Akt levels after bpV(phen) treatment.

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